2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide
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Overview
Description
2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxin ring, a piperazine ring, and a phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the piperazine and phenyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: This compound shares the benzodioxin ring but has a different substituent, making it less complex.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another similar compound with a sulfonamide group instead of the piperazine and phenyl groups.
Uniqueness
What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O5 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c26-19(23-15-6-7-17-18(12-15)30-11-10-29-17)13-16-20(27)22-8-9-25(16)21(28)24-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,22,27)(H,23,26)(H,24,28) |
InChI Key |
NEPQLIWXSFHTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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